Home > Products > Screening Compounds P138344 > N-lauroyl-1-deoxysphingosine (M18
N-lauroyl-1-deoxysphingosine (M18 - 1246298-54-3

N-lauroyl-1-deoxysphingosine (M18

Catalog Number: EVT-3163007
CAS Number: 1246298-54-3
Molecular Formula: C30H59NO2
Molecular Weight: 465.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C12 1-Deoxyceramide (m18:1/12:0) is a medium-chain atypical ceramide containing a 1-deoxysphingosine (m18:1(4E)) backbone. 1-Deoxysphingolipids are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis.
N-C12-deoxysphingosine, also known as 1-deoxydihydroceramide (1-deoxyDHCer) is, the N-acylated form of 1-deoxysphinganine, a potent inhibitor of sphingolipid metabolism.

Source and Classification

N-lauroyl-1-deoxysphingosine is synthesized from palmitoyl-CoA and alanine through the action of the enzyme serine-palmitoyltransferase. This reaction leads to the formation of 1-deoxysphingolipids, which are associated with various metabolic pathways and physiological processes. The compound's CAS number is 1246298-54-3, and it has a molecular weight of 465.8 g/mol .

Synthesis Analysis

The synthesis of N-lauroyl-1-deoxysphingosine involves several key steps:

  1. Starting Materials: The primary substrates for its synthesis are palmitoyl-CoA and alanine.
  2. Enzymatic Reaction: The enzyme serine-palmitoyltransferase catalyzes the condensation reaction, substituting alanine for serine, which is typical in canonical sphingolipid biosynthesis.
  3. Reaction Conditions: The reaction typically requires specific conditions such as temperature control and pH maintenance to ensure optimal enzyme activity.
  4. Purification: After synthesis, the compound can be purified using chromatographic techniques such as reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS/MS) .
Molecular Structure Analysis

N-lauroyl-1-deoxysphingosine exhibits a complex molecular structure characterized by:

  • Backbone: It contains a long-chain fatty acid (lauroyl) linked to a sphingoid base.
  • Double Bonds: The compound is noted for having a double bond at the Δ14 position, which differentiates it from other sphingolipids.
  • Stereochemistry: The stereochemical configuration at various carbon centers contributes to its biological activity and interaction with cellular targets .

Structural Data

  • InChI Key: CVVBKHCRYODUEU-WDLVWQCFSA-N
  • Molecular Formula: C18H37NO2
Chemical Reactions Analysis

N-lauroyl-1-deoxysphingosine participates in several chemical reactions:

  1. Oxidation: It can undergo oxidation reactions leading to the formation of various derivatives.
  2. Reduction: Reduction reactions may convert it into less oxidized forms or related sphingolipids.
  3. Substitution Reactions: The compound can react with nucleophiles, leading to substitution products that may have distinct biological activities .

Common Reagents

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of N-lauroyl-1-deoxysphingosine primarily revolves around its role as an inhibitor of sphingolipid metabolism:

  • Inhibition of Enzymes: It inhibits key enzymes involved in sphingolipid biosynthesis, leading to altered lipid profiles within cells.
  • Biological Effects: Elevated levels of 1-deoxysphingolipids have been linked to various pathological conditions, including diabetic neuropathy and inherited neuropathies .
Physical and Chemical Properties Analysis

N-lauroyl-1-deoxysphingosine possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under controlled conditions but may degrade if exposed to extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely reported but is essential for handling and storage considerations .
Applications

N-lauroyl-1-deoxysphingosine has diverse applications across multiple scientific domains:

  1. Biochemical Research: It serves as a standard in quantifying atypical sphingoid bases in biological samples using advanced analytical techniques like LC-MS/MS .
  2. Medical Research: Investigated for potential therapeutic applications due to its effects on sphingolipid metabolism, particularly in diseases like diabetes and neuropathies .
  3. Industrial Use: Explored for its antimicrobial properties, which could be beneficial in developing coatings or materials with enhanced protective qualities .
Biosynthesis and Metabolic Pathways of N-Lauroyl-1-Deoxysphingosine

Enzymatic Mechanisms of Serine Palmitoyltransferase in Atypical Sphingolipid Synthesis

Serine palmitoyltransferase (SPT) initiates atypical sphingolipid biosynthesis by catalyzing the condensation of fatty acyl-CoAs with amino acids. This pyridoxal 5′-phosphate (PLP)-dependent enzyme typically uses L-serine and palmitoyl-CoA (C16:0) to produce canonical sphingoid bases. However, substrate promiscuity enables SPT to utilize L-alanine or glycine when L-serine is limited, forming 1-deoxysphinganine (dSA; m18:0) or 1-deoxymethylsphinganine (m17:0), respectively [5] [6] [8]. SPT functions as a heteromeric complex comprising core subunits SPTLC1 and SPTLC2 (or SPTLC3). Mutations in SPTLC1/2 (e.g., S384F in SPTLC2) permanently shift substrate preference toward alanine, increasing dSA production—a hallmark of hereditary sensory neuropathy type I (HSAN1) [7] [10]. Wild-type SPT also forms dSA under metabolic stress, such as diabetes or serine deficiency, through dynamic regulation by post-translational modifications (e.g., phosphorylation at S384) [7].

Table 1: SPT Substrate Utilization and Products

Amino Acid SubstrateFatty Acyl-CoAProductPathophysiological Context
L-SerinePalmitoyl-CoA (C16)SphinganineCanonical sphingolipid synthesis
L-AlaninePalmitoyl-CoA (C16)1-Deoxysphinganine (dSA)HSAN1, diabetes, serine deficiency
GlycinePalmitoyl-CoA (C16)1-DeoxymethylsphinganineMetabolic syndrome

Substrate Specificity and Alternative Precursor Utilization in 1-Deoxysphingoid Base Formation

The shift from L-serine to alternative amino acids is governed by substrate availability and enzyme kinetics. SPT exhibits higher affinity for L-serine (K~m~ ≈ 0.3 mM) than L-alanine (K~m~ ≈ 2.5 mM) under physiological conditions [5] [10]. However, perturbations like:

  • L-Serine depletion (e.g., in diabetes or mitochondrial disorders),
  • Elevated L-alanine (e.g., due to hyperglycemia-induced alanine biosynthesis),
  • SPT mutations (e.g., G382V in SPTLC2),favor atypical condensation [5] [7] [8]. This metabolic rewiring generates dSA, which lacks the C1 hydroxyl group (C1-OH), preventing its conversion to complex sphingolipids or degradation via the canonical sphingosine-1-phosphate pathway [6] [9]. Consequently, dSA accumulates, forming the backbone for cytotoxic 1-deoxysphingolipids like N-lauroyl-1-deoxysphingosine (M18) [8] [9].

Role of Ceramide Synthases in N-Acylation of 1-Deoxysphinganine to Generate N-Lauroyl Derivatives

Ceramide synthases (CerS) catalyze the N-acylation of dSA to generate 1-deoxydihydroceramides. Six mammalian CerS isoforms (CerS1–6) exhibit distinct fatty acyl-CoA specificity:

  • CerS1 prefers C18:0,
  • CerS2 utilizes C22–C24,
  • CerS5/6 favor C14–C16 acyl chains [4] [8].While CerS5/6 show the highest activity toward C12–C16 acyl-CoAs, in vitro studies confirm their ability to acylate dSA with lauroyl-CoA (C12:0) to form N-lauroyl-1-deoxysphingosine (M18) [1] [8]. This reaction proceeds with a lower V~max~/K~m~ (~1–6) compared to canonical sphinganine acylation (V~max~/K~m~ ≈ 250) [1] [8]. The resulting M18 evades further metabolic processing (e.g., desaturation or glycosylation) due to its missing C1-OH, leading to accumulation in cellular membranes, particularly mitochondria and the endoplasmic reticulum [6] [9].

Table 2: Ceramide Synthase Substrate Specificity

CerS IsoformPreferred Acyl-CoA Chain LengthActivity Toward dSAMajor 1-Deoxyceramide Product
CerS1C18:0LowN-Stearoyl-dSA (C18)
CerS2C22–C24MinimalN-Lignoceroyl-dSA (C24)
CerS5/6C14–C16HighN-Lauroyl-dSA (M18; C12)
CerS4C18–C20ModerateN-Arachidoyl-dSA (C20)

Metabolic Perturbations in l-Serine-Deficient Cellular Environments

L-Serine deficiency is a key driver of M18 biosynthesis. This deficiency arises from:

  • Diminished synthesis via the phosphorylated pathway (PHGDH > PSAT1 > PSPH), as seen in serine deficiency disorders or primary mitochondrial diseases [5] [27].
  • Impaired transport across the blood-brain barrier (e.g., Slc38a5 knockout mice) [5].
  • Metabolic reprogramming in diabetes, where hyperglycemia diverts glycolytic intermediates away from serine synthesis [5] [8].

Under these conditions, SPT shifts to alanine, elevating dSA pools. Concurrently, CerS5/6 utilize abundant medium-chain acyl-CoAs (e.g., lauroyl-CoA from de novo lipogenesis) to produce M18 [1] [8]. M18 and related 1-deoxysphingolipids disrupt cellular homeostasis by:

  • Altering membrane dynamics due to their truncated structure and inability to form H-bonds [6] [9],
  • Inducing mitochondrial dysfunction (e.g., fragmented morphology, reduced respiration) [6] [9],
  • Activating cytotoxic pathways (e.g., ER stress, NLRP3 inflammasome) [8].

Table 3: Metabolic Conditions Promoting M18 Biosynthesis

ConditionSPT Substrate ShiftdSA AccumulationM18 BiosynthesisKey Evidence
HSAN1 mutationsAlanine preference↑↑↑↑↑↑Elevated plasma M18 in patients [7]
Type 2 diabetesAlanine utilization↑↑↑↑Increased plasma dSLs in patients [5] [8]
Serine deficiency disordersAlanine utilization↑↑High plasma deoxy-dhCer in patients [5]
Dietary serine restrictionAlanine utilizationRescue by L-serine supplementation [5]

Concluding Remarks

N-Lauroyl-1-deoxysphingosine (M18) exemplifies how metabolic plasticity—driven by enzyme promiscuity, substrate availability, and cellular stress—generates pathologically significant lipids. Its biosynthesis hinges on the interplay between SPT's alternative substrate utilization and CerS5/6's selectivity for medium-chain acyl-CoAs. Understanding these pathways illuminates therapeutic strategies (e.g., serine supplementation in HSAN1) and underscores M18's role as a biomarker in metabolic and neurodegenerative diseases.

Properties

CAS Number

1246298-54-3

Product Name

N-lauroyl-1-deoxysphingosine (M18

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide

Molecular Formula

C30H59NO2

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1

InChI Key

CVVBKHCRYODUEU-WDLVWQCFSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.